molecular formula C25H22N2O2 B1415465 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide CAS No. 1426813-86-6

2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide

Cat. No. B1415465
CAS RN: 1426813-86-6
M. Wt: 382.5 g/mol
InChI Key: RZBQKEZUVPCLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide, also known as MPQA, is a heterocyclic compound with a wide range of applications in scientific research. MPQA is a compound of interest due to its ability to modulate biological processes such as cell proliferation, gene expression, and apoptosis. It has been used in a variety of laboratory experiments, including those related to cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Chemical Synthesis and QSAR Model Development : Ukrainets et al. (2010) explored the synthesis of quinoline-3-carboxylic acid N-R-amides with a p-methoxyphenyl substituent. They aimed to deduce a structure-biological dependence, discussing the effects on the excretory function of the kidney and constructing a QSAR model suitable for predicting diuretic activity of novel quinolinecarboxylic acid N-R-amides (Ukrainets, Bereznyakova, Grinevich, Kuz'min, & Artemenko, 2010).

  • Novel Syntheses for Pharmacological Targets : Horchler et al. (2007) reported the synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, highlighting a late-stage diversification approach that led to potent 5HT1B antagonists, which may indicate potential in neurological or psychological conditions treatment (Horchler, McCauley, Hall, Snyder, Moore, Hudzik, & Chapdelaine, 2007).

Biological Activities and Potential Applications

  • Antiproliferative Activity : Cankara Pirol et al. (2014) synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, assessing their antiproliferative activities against human cancer cell lines. Notably, one compound exhibited significant cytotoxic activity, indicating potential in cancer treatment (Cankara Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).

Advanced Materials and Analytical Techniques

  • Fluorophore Development for Biomedical Analysis : Hirano et al. (2004) developed a novel fluorophore, 6-methoxy-4-quinolone, showcasing strong fluorescence across a wide pH range in aqueous media. This fluorophore's stability and fluorescence characteristics make it suitable for biomedical analysis, including fluorescent labeling and detection in various biological contexts (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-6-(4-methylphenyl)quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-16-4-6-18(7-5-16)19-8-13-24-20(14-19)15-23(17(2)26-24)25(28)27-21-9-11-22(29-3)12-10-21/h4-15H,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBQKEZUVPCLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC(=C(N=C3C=C2)C)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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